VR23
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline, also known as VR23, is the β2 subunit of the 20S proteasome catalytic subunit . Proteasomes are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner .
Mode of Action
This compound acts as a potent inhibitor of the proteasome . It interacts with its target, the β2 subunit of the 20S proteasome, inhibiting its function . This interaction and the resulting inhibition of the proteasome lead to changes at the cellular level, specifically the induction of apoptosis in cancer cells .
Biochemical Pathways
The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins within the cell . This disruption can lead to the accumulation of unwanted or damaged proteins, triggering cellular stress responses and ultimately leading to apoptosis, particularly in cancer cells .
Result of Action
The primary result of this compound’s action is the selective induction of apoptosis in cancer cells . This is achieved via cyclin E–mediated centrosome amplification . Interestingly, this compound appears to have little effect on noncancerous cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at a temperature of 2-8°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents
Biochemical Analysis
Biochemical Properties
7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline interacts with proteasomes, which are responsible for the cleavage of peptides in an ATP/ubiquitin-dependent manner . The nature of these interactions involves the inhibition of the proteasome’s catalytic activity .
Cellular Effects
The compound selectively induces apoptosis in cancer cells via cyclin E–mediated centrosome amplification . It has little effect on noncancerous cells
Molecular Mechanism
The molecular mechanism of 7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline involves the inhibition of the 20S proteasome catalytic subunit . This leads to the disruption of protein degradation, which can result in the accumulation of unwanted or damaged proteins and induce apoptosis .
Preparation Methods
The synthesis of VR23 involves a hybrid approach that incorporates a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore . The detailed synthetic route includes the following steps:
Formation of the quinoline scaffold: This involves the reaction of 7-chloroquinoline with piperazine under specific conditions to form 7-chloro-4-piperazinylquinoline.
Introduction of the sulfonyl group: The 7-chloro-4-piperazinylquinoline is then reacted with 2,4-dinitrophenylsulfonyl chloride to introduce the sulfonyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
VR23 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro groups in this compound can be reduced to amines under appropriate conditions.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VR23 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research due to its potent proteasome inhibitory activity.
Anti-inflammatory Research: This compound has demonstrated strong anti-inflammatory effects in models of rheumatoid arthritis and acute lung inflammation.
Drug Development: This compound is used in the development of new therapeutic agents due to its unique mechanism of action and selective toxicity towards cancer cells.
Biological Activity
VR23 is a novel compound recognized for its significant biological activity, particularly as a proteasome inhibitor with notable anticancer and anti-inflammatory properties. This article explores the compound's mechanisms, efficacy, and potential applications based on diverse research findings.
Overview of this compound
This compound is a quinoline-sulfonyl hybrid compound that primarily targets the β2 subunit of the 20S proteasome. Its unique structure differentiates it from other known proteasome inhibitors, allowing it to selectively induce apoptosis in cancer cells while sparing non-cancerous cells . This selectivity is crucial in minimizing side effects typically associated with cancer therapies.
Proteasome Inhibition
This compound functions by inhibiting proteasome activity, which is essential for protein degradation and regulation within cells. The compound exhibits varying inhibitory effects on different proteasome activities:
- Chymotrypsin-like activity : IC50 = 50-100 nmol/L
- Caspase-like activity : IC50 = 3 μmol/L
- Trypsin-like activity : IC50 = 1 nmol/L .
Molecular docking studies have confirmed that this compound effectively binds to the β2 subunit with low energy conformations, indicating a strong interaction that leads to its biological effects .
Anti-Inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated potent anti-inflammatory effects. In studies using the LPS-induced THP-1 monocyte model, this compound was shown to downregulate pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 at levels comparable to dexamethasone, a well-known anti-inflammatory drug . This dual action highlights this compound's potential in treating conditions characterized by chronic inflammation.
Efficacy in Cancer Treatment
This compound has been evaluated across various cancer cell lines, including breast cancer models (MDA-MB-231, MDA-MB-468, MCF7). The compound exhibited significantly higher efficacy in inhibiting cancer cell proliferation compared to non-cancerous cells (2.6 to 17.6 times more effective) . Importantly, when combined with paclitaxel, an established chemotherapeutic agent, this compound showed additive effects, enhancing overall therapeutic outcomes.
Case Studies
A study involving the SW982 synovial cell line and primary human synoviocytes demonstrated that this compound effectively downregulated IL-6 and inhibited cell migration. Notably, this effect was more pronounced in cells derived from rheumatoid arthritis patients than in healthy controls . This suggests that this compound may be particularly beneficial for patients with inflammatory conditions.
Summary of Research Findings
Properties
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.